molecular formula C11H10O6 B12881221 Convolvulanic acid A CAS No. 142309-47-5

Convolvulanic acid A

Cat. No.: B12881221
CAS No.: 142309-47-5
M. Wt: 238.19 g/mol
InChI Key: NMTBHJJZDBPWDC-UHFFFAOYSA-N
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Description

Convolvulanic acid A is a phthalide compound isolated from the fungus Phomopsis convolvulus.

Preparation Methods

Convolvulanic acid A can be synthesized through the isolation of metabolites produced by the fungus Phomopsis convolvulus. The preparation involves the extraction and purification of the compound from the fungal culture

Mechanism of Action

The mechanism of action of convolvulanic acid A involves its interaction with specific molecular targets in plants, leading to the inhibition of growth and development. The exact molecular pathways and targets involved in its herbicidal activity are not fully understood, but it is believed to interfere with essential metabolic processes in the target plants .

Biological Activity

Convolvulanic acid A is a bioactive compound isolated from the endophytic fungus Phomopsis convolvulus. This compound has garnered attention for its potential therapeutic applications due to its diverse biological activities, including antimicrobial, antiproliferative, and phytotoxic effects. This article reviews the current understanding of the biological activity of this compound, supported by research findings and case studies.

Chemical Structure

This compound is characterized by its unique chemical structure, which contributes to its biological properties. The compound's molecular formula and structural features are crucial for understanding its mechanism of action.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus6.3 µg/mL
Escherichia coli6.3 µg/mL
Candida albicans25 µg/mL

Research indicates that the MIC values for this compound are comparable to those of conventional antibiotics like ceftriaxone, demonstrating its potential as an antimicrobial agent .

Antiproliferative Activity

The antiproliferative effects of this compound have been evaluated in various cancer cell lines. The compound shows promising results in inhibiting cell proliferation.

Table 2: Antiproliferative Effects of this compound

Cell LineIC50 (µg/mL)Remarks
MCF-7 (breast cancer)20Significant inhibition observed
NCI-ADR/RES (ovarian)25Moderate cytotoxicity
HT-29 (colon cancer)>250Low activity

In a study assessing the growth inhibition of human tumor cell lines, this compound demonstrated varying degrees of cytotoxicity, with notable effects on MCF-7 and NCI-ADR/RES cells . The presence of specific functional groups in its structure appears to enhance its antiproliferative activity.

Phytotoxic Activity

This compound also exhibits phytotoxic properties, affecting plant growth and development. This characteristic makes it a candidate for herbicide development.

Case Study: Phytotoxic Effects

A study on the effects of this compound on Convolvulus arvensis showed that the compound induced leaf spot symptoms and inhibited seed germination, indicating its potential use in agricultural applications to control weed growth .

The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary findings suggest that its antimicrobial and antiproliferative effects may involve disruption of cellular membranes and interference with metabolic pathways in target organisms.

Properties

CAS No.

142309-47-5

Molecular Formula

C11H10O6

Molecular Weight

238.19 g/mol

IUPAC Name

3-hydroxy-7-methoxy-6-methyl-1-oxo-3H-2-benzofuran-4-carboxylic acid

InChI

InChI=1S/C11H10O6/c1-4-3-5(9(12)13)6-7(8(4)16-2)11(15)17-10(6)14/h3,10,14H,1-2H3,(H,12,13)

InChI Key

NMTBHJJZDBPWDC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(OC(=O)C2=C1OC)O)C(=O)O

Origin of Product

United States

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